molecular formula C24H28N4O2 B2474124 N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1116071-01-2

N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2474124
CAS No.: 1116071-01-2
M. Wt: 404.514
InChI Key: NKDFWGZHALHBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic small molecule designed for pharmaceutical and biological research. As a phthalazinone derivative, this chemotype is of significant interest in medicinal chemistry for the exploration of novel therapeutic agents. Its core structure is frequently investigated in the development of kinase inhibitors, and its mechanism of action is typically associated with targeted protein inhibition, making it a valuable tool for probing disease pathways in oncology and other therapeutic areas. The specific substitution pattern on the phenyl and piperidine rings is optimized to modulate the compound's affinity for biological targets and its overall pharmacokinetic profile. This chemical probe is provided to enable researchers to study enzyme function, cellular signaling networks, and for use in high-throughput screening campaigns to identify and validate new drug targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-18-10-4-7-13-21(18)25-22(29)16-28-24(30)20-12-6-5-11-19(20)23(26-28)27-14-8-9-17(2)15-27/h4-7,10-13,17H,3,8-9,14-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDFWGZHALHBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCCC(C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A 2-ethylphenyl group
  • A piperidine ring
  • A phthalazine moiety

This configuration contributes to its diverse biological activities, particularly in receptor modulation and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer Exhibits significant antiproliferative effects against various cancer cell lines.
Neurological Effects Potential for treating neurological disorders due to blood-brain barrier permeability.
Receptor Modulation Acts as an antagonist in specific receptor systems, influencing neurotransmitter activity.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic processes, potentially affecting drug metabolism.

The mechanism of action involves:

  • Receptor Interaction : The compound binds to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It inhibits enzymes that play critical roles in cellular metabolism and proliferation, leading to apoptosis in cancer cells.
  • Neurotransmitter Regulation : By acting on neurotransmitter receptors, it may alleviate symptoms associated with neurological disorders.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was shown to enhance the expression of neuroprotective factors while reducing markers of inflammation .
  • Receptor Studies : Binding affinity assays revealed that the compound acts as a selective antagonist for certain serotonin receptors, suggesting potential applications in treating mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural differences and similarities between the target compound and related acetamide derivatives:

Compound Name Core Structure Key Substituents Molecular Formula (Calculated) Potential Applications/Notes
Target Compound Phthalazinone 3-Methylpiperidine, N-(2-ethylphenyl)acetamide C₂₅H₂₈N₄O₂ Likely kinase inhibitor; lipophilic profile may enhance CNS penetration
N-(4-bromo-3-methylphenyl)-2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide Phthalazinone Dimethylamino, N-(4-bromo-3-methylphenyl)acetamide C₂₀H₂₁BrN₄O₂ Bromine substituent may enhance electrophilic reactivity; dimethylamino group increases solubility
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide Triazolopyrazine 3-Methylpiperidine, N-(3-methylsulfanylphenyl)acetamide C₂₁H₂₅N₇O₂S Sulfur-containing substituent may improve metabolic stability; triazolopyrazine core favors π-π interactions
N-(3-Methoxyphenyl)-2-oxo-2-[(2E)-2-(4-pyridinylmethylene)hydrazino]acetamide Hydrazinoacetamide Methoxyphenyl, pyridinylmethylene hydrazone C₁₆H₁₆N₄O₂ Hydrazone linkage enables metal chelation; methoxy group modulates electron density
N-(4-Fluorobenzyloxyquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline Piperidinylidene, fluorobenzyloxy C₂₃H₂₁FN₃O₃ Fluorine enhances bioavailability; quinoline core may target topoisomerases
N-(2-ethylphenyl)-2-[(4-allyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole Allyl, pyridinyl, sulfanyl-acetamide C₂₁H₂₂N₆OS Sulfanyl group improves thiol-mediated binding; allyl substituent offers synthetic versatility

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing N-(2-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide?

The synthesis involves multi-step reactions, including amide coupling, heterocyclic ring formation, and functional group modifications. Key steps include:

  • Amide bond formation : Use coupling reagents like EDC or DCC in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours .
  • Piperidine substitution : Reaction of the phthalazinone core with 3-methylpiperidine under reflux in acetonitrile (70–80°C, 8–12 hours) .
  • Final purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. Optimized Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide couplingEDC, DCM, 25°C, 18h75–80≥95%
Piperidine substitution3-methylpiperidine, MeCN, 80°C, 10h65–70≥90%
PurificationEthyl acetate/hexane (3:7)85≥98%

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the phthalazinone ring and substitution patterns (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₃O₂: 390.2175; observed: 390.2178) .
  • HPLC-PDA : Assess purity (>98% for biological assays) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases or proteases linked to cancer/inflammation (e.g., IC₅₀ determination via fluorescence-based methods) .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293, HepG2) at concentrations 1–100 µM .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Contradictions (e.g., high potency in vitro but low in vivo efficacy) may arise from:

  • Pharmacokinetic limitations : Poor solubility or metabolic instability. Address via:
    • Solubility enhancement : Co-solvents (DMSO/PEG400) or nanoformulation .
    • Metabolic stability assays : Liver microsome incubation with LC-MS monitoring .
  • Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .

Q. What strategies are effective for structural optimization to improve target selectivity?

  • SAR studies : Modify substituents on the phthalazinone core or acetamide side chain. Example modifications:
    • Piperidine substitution : Replace 3-methylpiperidine with 4-fluoropiperidine to enhance kinase selectivity .
    • Aromatic ring halogenation : Introduce Cl or F at the 2-ethylphenyl group to reduce off-target binding .

Q. Selectivity Optimization Table :

ModificationTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)
Parent compound120 ± 15450 ± 50
4-Fluoropiperidine analog85 ± 10>1,000
2-Chloro-ethylphenyl analog95 ± 12850 ± 75

Q. How can computational methods guide mechanistic studies of this compound?

  • Molecular docking : Predict binding modes to targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data .

Q. What experimental designs are critical for validating its mechanism of action in complex biological systems?

  • Genetic knockdown/knockout models : CRISPR/Cas9-mediated deletion of putative targets in cell lines .
  • Biochemical pathway analysis : Phosphoproteomics or metabolomics to identify downstream effects .
  • In vivo efficacy models : Xenograft studies in mice with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Methodological Notes

  • Controlled synthesis : Strict anhydrous conditions and inert atmospheres (N₂/Ar) are critical for reproducibility .
  • Data validation : Triplicate experiments with positive/negative controls (e.g., staurosporine for kinase assays) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.